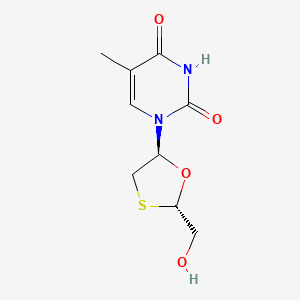
OxathiolanT-(-)-alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:
Reactants: Mercaptoethanol and formaldehyde
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Water or alcohols
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate
Reaction Conditions: Controlled temperature and pressure to optimize the yield
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
OxathiolanT-(-)-alpha undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxathiolanes depending on the nucleophile used
Applications De Recherche Scientifique
OxathiolanT-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of flavor compounds and other industrial chemicals.
Mécanisme D'action
The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: Another oxathiolane derivative with similar structural features but different applications.
2-Methyl-4-propyl-1,3-oxathiane: Found in the flavor profile of passion fruit.
Lamivudine and Emtricitabine: Both are nucleoside analogues containing oxathiolane rings and are used as antiviral drugs.
Uniqueness
OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.
Propriétés
Numéro CAS |
149819-46-5 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
Clé InChI |
GCMLYCFXOXELDY-BQBZGAKWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
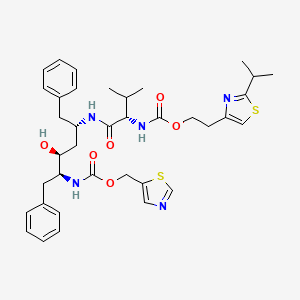
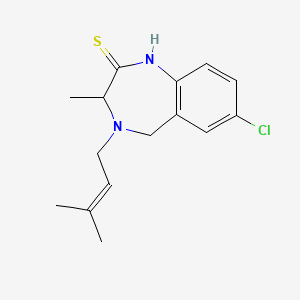
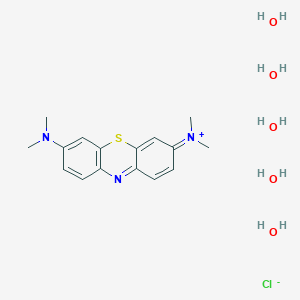
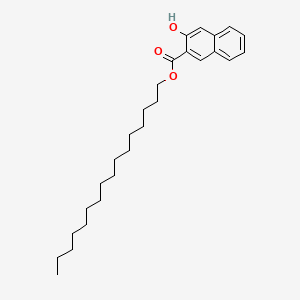

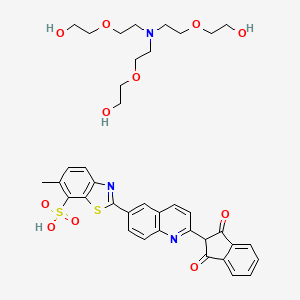

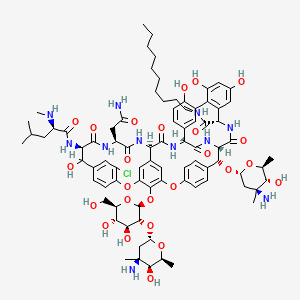
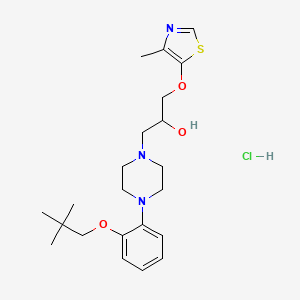

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)

